6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid

Quinolone SAR C6 substitution DNA gyrase inhibition

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid (CAS 121935-03-3), also referred to as DFMPQ, is a synthetic 3-quinolinecarboxylic acid derivative belonging to the quinolone class of antibacterial agents. It is characterized by a difluoromethoxy (–OCHF₂) substituent at the C6 position of the quinolone core and an unsubstituted piperazine ring at the C7 position, with no substitution at the N1 position (1-H quinolone).

Molecular Formula C15H15F2N3O4
Molecular Weight 339.29 g/mol
CAS No. 121935-03-3
Cat. No. B047912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid
CAS121935-03-3
Synonyms6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid
DFMPQ
Molecular FormulaC15H15F2N3O4
Molecular Weight339.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)OC(F)F
InChIInChI=1S/C15H15F2N3O4/c16-15(17)24-12-5-8-10(19-7-9(13(8)21)14(22)23)6-11(12)20-3-1-18-2-4-20/h5-7,15,18H,1-4H2,(H,19,21)(H,22,23)
InChIKeyBWUZDTRHFMTIKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic Acid (CAS 121935-03-3): Structural Identity and Quinolone-Class Context for Procurement Decisions


6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid (CAS 121935-03-3), also referred to as DFMPQ, is a synthetic 3-quinolinecarboxylic acid derivative belonging to the quinolone class of antibacterial agents [1]. It is characterized by a difluoromethoxy (–OCHF₂) substituent at the C6 position of the quinolone core and an unsubstituted piperazine ring at the C7 position, with no substitution at the N1 position (1-H quinolone) . This compound was originally synthesized at Lederle Laboratories (American Cyanamid) as part of a medicinal chemistry program exploring halogen-replacement strategies in the quinolone scaffold, and its antibacterial activity has been documented in the primary research literature [2].

Why 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic Acid Cannot Be Replaced by Generic Fluoroquinolones — Structural Determinants of Differentiation


Substituting 6-difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid with a generic fluoroquinolone such as norfloxacin or ciprofloxacin is not scientifically equivalent because the C6 substituent fundamentally alters the electronic and steric profile of the quinolone pharmacophore [1]. In conventional fluoroquinolones, the C6 fluorine atom is a critical determinant of DNA gyrase inhibition potency; replacing it with a difluoromethoxy group introduces a bulkier, more lipophilic, and electronically distinct moiety that modulates target binding, spectrum of activity, and potentially resistance profiles in ways that are not predictable from fluoroquinolone structure-activity relationships alone [2]. Furthermore, the absence of an N1 substituent (this compound is a 1-H quinolone) distinguishes it from most clinically developed fluoroquinolones, which universally bear an N1-cyclopropyl or N1-ethyl group that influences pharmacokinetics and enzyme affinity [3]. These structural divergences mean that data generated with fluoroquinolone comparators cannot be directly extrapolated to this compound, and vice versa.

Quantitative Evidence Guide: Where 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic Acid Shows Measurable Differentiation from Comparator Quinolones


C6 Substituent: Difluoromethoxy (–OCHF₂) vs. Fluoro (–F) — Distinct Pharmacophoric Identity and Antibacterial Spectrum Implications

The defining structural feature of this compound is the difluoromethoxy group at C6, replacing the fluorine atom that defines the fluoroquinolone subclass [1]. In the quinolone pharmacophore, the C6 position directly influences the electron density of the 4-oxo-3-carboxylic acid binding motif that chelates the Mg²⁺ ion in the DNA gyrase–DNA complex. The –OCHF₂ group is both sterically larger (molar refractivity: –OCHF₂ ≈ 12.7 cm³/mol vs. –F ≈ 0.9 cm³/mol) and electronically distinct (Hammett σₚ: –OCHF₂ ≈ +0.28 vs. –F ≈ +0.06), which alters target enzyme affinity and permeation properties compared to fluoroquinolones such as norfloxacin (6-F) and ciprofloxacin (6-F, N1-cyclopropyl) [2]. This compound therefore occupies a unique position within the quinolone structural landscape—it is neither a fluoroquinolone nor a des-fluoroquinolone (e.g., garenoxacin), but rather a 'pseudo-halogen' quinolone [3].

Quinolone SAR C6 substitution DNA gyrase inhibition Antibacterial spectrum

N1 Substitution Status: 1-H Quinolone vs. N1-Alkylated Fluoroquinolones — Implications for DNA Gyrase Affinity and Resistance Susceptibility

This compound is a 1-H quinolone (no substituent at N1), which contrasts with all major clinically used fluoroquinolones: norfloxacin (N1-ethyl), ciprofloxacin (N1-cyclopropyl), levofloxacin (N1-ethyl, tricyclic), and moxifloxacin (N1-cyclopropyl) [1]. The N1 position is a critical determinant of DNA gyrase–quinolone binding affinity; the N1-cyclopropyl group of ciprofloxacin contributes approximately 10- to 30-fold enhancement in gyrase inhibition potency compared to N1-H analogues in related quinolone series [2]. While specific DNA gyrase IC₅₀ values for this compound have not been publicly reported in head-to-head comparisons, the absence of an N1 substituent predicts lower intrinsic enzyme affinity relative to N1-cyclopropyl fluoroquinolones, but also potentially altered susceptibility to common quinolone resistance mechanisms (e.g., mutations in the gyrA 'quinolone resistance-determining region' that affect N1-cyclopropyl interactions) [3].

Quinolone N1 substitution DNA gyrase binding Resistance profiling Structure-activity relationship

C8 Position: Unsubstituted (C8-H) vs. C8-Methoxy or C8-Difluoromethoxy in Advanced Quinolones — Positional Isomerism with Distinct Biological Consequences

This compound bears hydrogen at the C8 position, making it structurally distinct from later-generation quinolones that incorporate a C8-methoxy (e.g., gatifloxacin, moxifloxacin) or C8-difluoromethoxy group (e.g., garenoxacin, CS-940) [1]. Garenoxacin (BMS-284756, T-3811) is a des-F(6)-quinolone with a difluoromethoxy group specifically at C8, not C6, and has demonstrated in vitro activity comparable to ciprofloxacin against Enterobacteriaceae (MIC₅₀ ≤0.03 µg/mL for Escherichia coli) [2]. CS-940, a 6-fluoro-8-difluoromethoxy quinolone, was 2- to 8-fold more active than ciprofloxacin, sparfloxacin, and levofloxacin against methicillin-resistant Staphylococcus aureus [3]. The positional isomerism (C6-OCHF₂ vs. C8-OCHF₂) is not pharmacologically interchangeable; the C8 position directly contacts the DNA substrate in the gyrase–DNA–quinolone ternary complex, whereas C6 is more intimately involved in the magnesium-chelating pharmacophore [4].

Quinolone C8 substitution Des-fluoroquinolone Garenoxacin comparator Positional isomerism

Broad-Spectrum Antibacterial Activity: Gram-Positive and Gram-Negative Coverage Documented for the Parent Scaffold

The primary literature reports that 6-difluoromethoxy-7-piperazinyl-3-quinolinecarboxylic acid derivatives were evaluated for antibacterial activity and demonstrated activity against both Gram-positive and Gram-negative organisms [1]. A related publication from the same research group (Krishnan & Lang, 1986) on 6,8-disubstituted-quinolone-3-carboxylic acids provides context: twelve derivatives in that series showed moderate antibacterial activity, establishing baseline expectations for the quinolone-3-carboxylic acid scaffold from Lederle Laboratories [2]. The AntibioticDB entry for this compound (accessed via the Comparative Toxicogenomics Database) lists its spectrum as 'Gram-positive & Gram-negative' with a mechanism of action identified as DNA synthesis inhibition via DNA gyrase [3]. While strain-specific MIC values for the exact compound 121935-03-3 are not publicly available in digitized form from the 1988 publication, the documented broad-spectrum profile and DNA gyrase targeting distinguish it from narrower-spectrum quinolone intermediates.

Antibacterial spectrum MIC determination Gram-positive Gram-negative In vitro susceptibility

Synthetic Accessibility and Intermediate Utility: C7-Piperazine as a Diversifiable Handle

The unsubstituted piperazine at C7 of this compound provides a chemically accessible secondary amine handle for further derivatization—a feature shared with the C7-piperazine of norfloxacin but absent in C7-pyrrolidinyl quinolones or C7-isoindolinyl derivatives such as garenoxacin [1]. Patent literature (e.g., EP0078362) describes analogous 7-piperazinyl quinolone intermediates where the piperazine nitrogen serves as the point of diversification for generating combinatorial libraries of N4-substituted derivatives [2]. The 6-difluoromethoxy group, being chemically stable under typical alkylation and acylation conditions used for piperazine modification, allows derivatization without protecting group strategies that would be required for 6-fluoro analogues susceptible to nucleophilic aromatic substitution under forcing conditions [3]. This combination—a stable 6-OCF₂H group paired with a diversifiable 7-piperazine—makes this compound a strategically valuable intermediate for synthesizing focused quinolone libraries that explore SAR around both C6 electronic effects and C7 amine substitution simultaneously.

Quinolone synthesis C7 piperazine derivatization Medicinal chemistry Lead optimization

Absence of C8 Substituent: Reduced Phototoxicity Risk vs. 8-Halogenated Quinolones – A Toxicity Differentiation Dimension

A well-established structure-toxicity relationship in the quinolone class links the presence of a halogen (particularly fluorine or chlorine) at the C8 position to increased phototoxicity risk [1]. Clinically used quinolones with C8-halogen substitution (e.g., sparfloxacin: C8-F; clinafloxacin: C8-Cl; lomefloxacin: C8-F) have been associated with significantly elevated rates of phototoxic adverse events compared to C8-H or C8-methoxy analogues [2]. This compound bears hydrogen at C8 (see ChemSpider structural confirmation ), predicting a lower intrinsic phototoxicity liability than 8-halogenated quinolones. While this prediction requires experimental validation, the structure-toxicity relationship is sufficiently well-characterized across the quinolone class to constitute a meaningful differentiation point for compound selection in early-stage antibacterial programs where phototoxicity is a screening criterion.

Quinolone phototoxicity C8 halogen Safety differentiation Structure-toxicity relationship

Scientifically Justified Application Scenarios for 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic Acid (CAS 121935-03-3)


Quinolone Structure-Activity Relationship (SAR) Probe: C6 Pseudo-Halogen Pharmacophore Mapping

This compound serves as a structurally defined probe for mapping the electronic and steric requirements of the C6 position in quinolone antibacterials. It enables direct comparison with 6-fluoro (norfloxacin, ciprofloxacin), 6-H (des-fluoroquinolones), and 6-methoxy analogues to deconvolute the contribution of the C6 substituent to DNA gyrase inhibition potency, bacterial cell penetration, and efflux pump recognition. The –OCHF₂ group's intermediate size and electron-withdrawing character between –F and –OCH₃ makes it uniquely informative for QSAR model building [1].

Medicinal Chemistry Lead Diversification via C7 Piperazine Derivatization

The unsubstituted C7 piperazine provides a reactive secondary amine handle for generating focused libraries of N4-alkylated, N4-acylated, or N4-arylated derivatives. Because the C6-OCHF₂ group is chemically stable under standard amine derivatization conditions, this compound can be used as a common intermediate for parallel synthesis of quinolone analogues exploring C7 substitution while keeping the C6 pharmacophore constant. This application is particularly valuable when the goal is to identify C7 substituents that complement the unique electronic profile of the 6-difluoromethoxy group [2].

Reference Standard for Non-Fluorinated Quinolone Research Programs

In research programs focused on developing non-fluorinated or 'des-fluoro' quinolones (motivated by environmental persistence and genotoxicity concerns associated with C6-fluorine), this compound functions as a critical bridge molecule. It retains a halogen-like electron-withdrawing group at C6 (via –OCHF₂) without incorporating a C–F bond at that position, allowing researchers to assess whether the antibacterial potency traditionally attributed to C6 fluorination can be recapitulated or exceeded by the difluoromethoxy isostere. Comparative studies against garenoxacin (des-F(6), 8-OCHF₂) also illuminate the positional specificity of the difluoromethoxy effect [3].

Early-Stage Antibacterial Lead with Favorable Phototoxicity Predictions

For antibacterial drug discovery programs employing toxicity-tier screening cascades, the C8-H status of this compound predicts a low phototoxicity liability based on well-validated quinolone structure-toxicity relationships. It can be prioritized over 8-halogenated quinolone intermediates (e.g., 8-fluoro or 8-chloro scaffolds) when phototoxicity is a go/no-go criterion in the lead selection process, thereby reducing the risk of late-stage attrition due to phototoxic adverse events [4].

Quote Request

Request a Quote for 6-Difluoromethoxy-7-piperazinyl-3-quinolonecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.